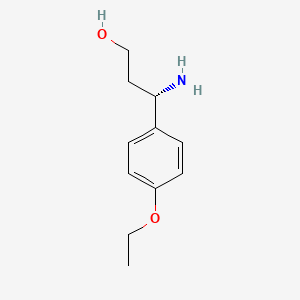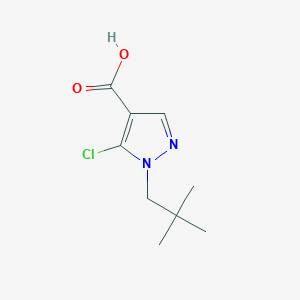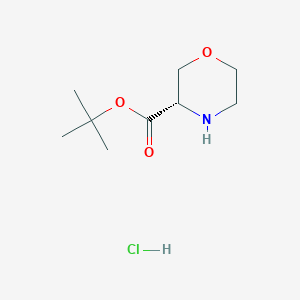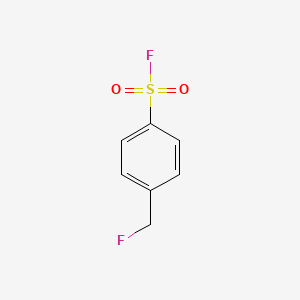
Cyclohexane-1,2-diamine 2-cyanoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane-1,2-diamine 2-cyanoacrylate is an organic compound with the molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.27 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with two amino groups at the 1 and 2 positions, and a cyanoacrylate group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexane-1,2-diamine 2-cyanoacrylate can be synthesized through a multi-step process involving the reaction of cyclohexane-1,2-diamine with cyanoacrylic acid or its derivatives under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexane-1,2-diamine 2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitrocyclohexane derivatives, primary amines, and various substituted cyclohexane compounds .
Aplicaciones Científicas De Investigación
Cyclohexane-1,2-diamine 2-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a cross-linking agent in biomaterials.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of cyclohexane-1,2-diamine 2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate group undergoes rapid polymerization upon exposure to moisture, forming a high-strength adhesive bond. This property is exploited in medical and industrial adhesives . The amino groups can interact with biological molecules, making it useful in drug delivery and bio-conjugation applications .
Comparación Con Compuestos Similares
Cyclohexane-1,2-diamine: Lacks the cyanoacrylate group, making it less reactive in adhesive applications.
2-Cyanoacrylic Acid: Contains the cyanoacrylate group but lacks the cyclohexane ring and amino groups, limiting its versatility.
Cyclohexane-1,2-diamine 2-methylacrylate: Similar structure but with a methyl group instead of a cyano group, affecting its reactivity and applications.
Uniqueness: Cyclohexane-1,2-diamine 2-cyanoacrylate is unique due to the combination of the cyclohexane ring, amino groups, and cyanoacrylate group, which confer distinct chemical and physical properties. This combination makes it highly versatile for various applications in research, medicine, and industry .
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-cyanoprop-2-enoic acid;cyclohexane-1,2-diamine |
InChI |
InChI=1S/C6H14N2.C4H3NO2/c7-5-3-1-2-4-6(5)8;1-3(2-5)4(6)7/h5-6H,1-4,7-8H2;1H2,(H,6,7) |
Clave InChI |
FFAWACJYYFSJHN-UHFFFAOYSA-N |
SMILES canónico |
C=C(C#N)C(=O)O.C1CCC(C(C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)

![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)
